2-Amino-8-hydroxyquinoline-3-carboxylic acid 2-Amino-8-hydroxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90771-37-2
VCID: VC15969402
InChI: InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15)
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

2-Amino-8-hydroxyquinoline-3-carboxylic acid

CAS No.: 90771-37-2

Cat. No.: VC15969402

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-8-hydroxyquinoline-3-carboxylic acid - 90771-37-2

Specification

CAS No. 90771-37-2
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 2-amino-8-hydroxyquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15)
Standard InChI Key GPCNZJDSRRFWGY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O

Introduction

Chemical Identity and Structural Features

2-Amino-8-hydroxyquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C10H7NO3\text{C}_{10}\text{H}_{7}\text{NO}_{3}, with a molecular weight of 189.167 g/mol . The exact mass, calculated as 189.043 g/mol, and a LogP value of 1.64 suggest moderate hydrophobicity, balanced by polar functional groups that enhance solubility in aqueous environments .

The compound’s structure (Fig. 1) features:

  • An amino group (-NH2_2) at position 2, which participates in hydrogen bonding and nucleophilic reactions.

  • A hydroxyl group (-OH) at position 8, contributing to acidity (pKa ~9–10) and metal-chelating properties.

  • A carboxylic acid group (-COOH) at position 3, enabling salt formation and esterification.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number911109-16-5
Molecular FormulaC10H7NO3\text{C}_{10}\text{H}_{7}\text{NO}_{3}
Molecular Weight189.167 g/mol
Exact Mass189.043 g/mol
LogP1.64
Topological Polar Surface Area70.42 Ų

The structural arrangement of these groups facilitates diverse reactivity, making the compound a valuable intermediate in organic synthesis .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-amino-8-hydroxyquinoline-3-carboxylic acid is detailed in patent WO2006/103120 A2, which describes a multi-step procedure starting from 8-hydroxyquinoline precursors . Key steps include:

  • Nitration and Reduction: Introduction of the amino group via nitration at position 2, followed by catalytic hydrogenation.

  • Carboxylation: Direct carboxylation at position 3 using Kolbe-Schmitt conditions or metal-catalyzed carbonylation.

Alternative routes involve chemoselective acylation of 2-amino-8-quinolinol, where the carboxylic acid group is introduced via coupling reactions with activated carbonyl donors . For instance, Park et al. demonstrated that treating 2-amino-8-quinolinol with acyl imidazolides or esters under basic conditions selectively yields C3-carboxylic acid derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure:

  • 1^1H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons, while the carboxylic acid proton appears as a broad singlet near δ 12 ppm .

  • 13^{13}C NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 170–175 ppm .

  • IR: Stretching vibrations at 3300 cm1^{-1} (O-H), 1680 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=N) confirm functional groups .

X-ray crystallography of related derivatives (e.g., C8-ester analogs) reveals planar quinoline rings with intramolecular hydrogen bonds between the amino and carboxylic acid groups, stabilizing the structure .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited solubility in water (0.2 g/L) due to its aromatic backbone but forms soluble salts with amines or inorganic bases . For example, sodium salts achieve solubilities exceeding 2 g/L, making them preferable for pharmaceutical formulations . The LogP value of 1.64 indicates moderate lipid permeability, suitable for crossing biological membranes .

Table 2: Solubility Profile

SolventSolubility (g/L)
Water0.2
Ethanol1.5
Dimethyl Sulfoxide10.2
0.1 M NaOH2.8

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 300°C. Differential Scanning Calorimetry (DSC) reveals a melting point of 245°C (with decomposition), consistent with polar functional groups enhancing intermolecular forces .

Bacterial StrainMIC (mg/L)
S. aureus 44988
E. coli 35418
P. aeruginosa 50016

Mechanism of Action

The compound’s mechanism may involve:

  • Metal Chelation: The 8-hydroxy group binds essential metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}), disrupting microbial metalloenzymes .

  • Intercalation: The planar quinoline ring intercalates into DNA, inhibiting replication .

  • Synergy with Antibiotics: Carboxylic acid derivatives enhance membrane permeability, potentiating β-lactams and fluoroquinolones .

Industrial and Patent Landscape

Patent WO2006/103120 A2, assigned to INSA ROUEN and GOUS INC., claims methods for synthesizing 2-amino-8-hydroxyquinoline-3-carboxylic acid and its use in antimicrobial agents . Recent applications focus on:

  • Drug Delivery Systems: Conjugation with polymers for sustained release.

  • Agricultural Chemicals: Formulations targeting plant pathogens.

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